(4-hydroxy-6-methyl-8-oxo-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-7-oxatricyclo[4.3.0.0(3),?]nonan-9-yl)methyl benzoate
Overview
Description
Alibiflorin is a monoterpene glycoside with the chemical formula C23H28O11 . Alibiflorin is known for its pharmacological properties, including anti-inflammatory, neuroprotective, and analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alibiflorin can be synthesized through various chemical processes. One common method involves the extraction from the roots of Paeonia lactiflora. The roots are soaked in distilled water, decocted, and filtered. The extract is then subjected to alcohol precipitation to isolate Alibiflorin .
Industrial Production Methods: In industrial settings, Alibiflorin is produced by large-scale extraction from peony roots. The process involves multiple steps, including water extraction, filtration, and alcohol precipitation. The final product is purified using chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: Alibiflorin undergoes various chemical reactions, including:
Oxidation: Alibiflorin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycoside moiety of Alibiflorin.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve reagents like acetic anhydride and benzoyl chloride.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Alibiflorin, each with distinct pharmacological properties .
Scientific Research Applications
Alibiflorin has a wide range of scientific research applications:
Chemistry: Used as a chemical marker for quality control in traditional Chinese medicine.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Alibiflorin exerts its effects through multiple molecular targets and pathways:
Neuroprotection: Alibiflorin targets lysine-specific demethylase 1 (LSD1), reducing neuroinflammation and ferroptosis in spinal cord injury models.
Anti-inflammatory: It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation in osteoarthritis.
Comparison with Similar Compounds
Paeoniflorin: Another monoterpene glycoside from peony roots with similar anti-inflammatory and neuroprotective properties.
Tetrahydropalmatine: An alkaloid with analgesic and sedative effects, often compared with Alibiflorin for its neuroprotective properties.
Uniqueness: Alibiflorin is unique due to its specific interaction with LSD1 and its potent neuroprotective effects in spinal cord injury models. Its ability to modulate multiple pathways, including NF-κB and ferroptosis, sets it apart from other similar compounds .
Properties
IUPAC Name |
[4-hydroxy-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O11/c1-21-8-13(25)12-7-23(21,33-19-17(28)16(27)15(26)14(9-24)32-19)22(12,20(30)34-21)10-31-18(29)11-5-3-2-4-6-11/h2-6,12-17,19,24-28H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQUHMASGPODSIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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